Benzyl 3-oxoazepane-1-carboxylate

Übersicht

Beschreibung

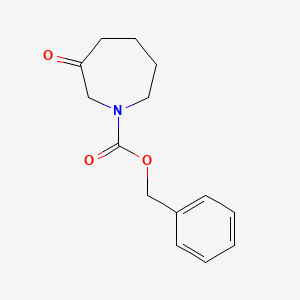

Benzyl 3-oxoazepane-1-carboxylate is a heterocyclic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound features a seven-membered azepane ring with a ketone group at the third position and a benzyl ester at the first position. It is primarily used in research and development settings and is not intended for human use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azepane ring. The benzyl ester group is then introduced through esterification reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 3-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to Benzyl 3-oxoazepane-1-carboxylate exhibit antimicrobial properties. For instance, derivatives of azepane carboxylates have been studied for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves interference with bacterial enzyme activity, which is crucial for their survival.

2. Anticancer Properties

This compound has shown promise in anticancer research. Studies suggest that this compound can modulate specific molecular targets involved in cancer cell proliferation and survival. Its structure allows it to interact with various receptors and enzymes, potentially leading to the development of novel anticancer agents.

3. Neurological Applications

The compound's structural characteristics position it as a candidate for neurological studies, particularly in addressing cognitive disorders. Research into similar compounds has focused on their ability to act as agonists for muscarinic receptors, which are implicated in memory and learning processes . This pathway could lead to innovative treatments for conditions such as Alzheimer's disease.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions to form more complex structures, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization Reactions : The presence of the carboxylate group enables further functionalization, allowing chemists to modify its structure for specific applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of benzyl azepanes exhibited significant antimicrobial activity against various strains of bacteria. The study utilized this compound as a lead compound, showcasing its potential as a scaffold for developing new antibiotics.

Case Study 2: Neurological Research

Another investigation focused on the potential of benzyl azepanes as muscarinic receptor agonists. The research involved synthesizing several derivatives and evaluating their efficacy in enhancing memory function in preclinical models. Results indicated that certain modifications to the benzyl group significantly improved receptor selectivity and reduced side effects associated with traditional agonists .

Wirkmechanismus

The mechanism of action of Benzyl 3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. detailed studies on its exact mechanism of action are still ongoing .

Vergleich Mit ähnlichen Verbindungen

- Benzyl 4-oxoazepane-1-carboxylate

- Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

Comparison: Benzyl 3-oxoazepane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biologische Aktivität

Benzyl 3-oxoazepane-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 247.29 g/mol

- CAS Number : 1025828-21-0

The structure of this compound features a seven-membered azepane ring with a ketone and an ester functional group, which contributes to its unique reactivity and biological properties.

Synthesis

This compound can be synthesized through the reaction of benzylamine with appropriate carboxylic acid derivatives under controlled conditions. The typical synthesis involves:

- Reagents : Benzylamine, a carboxylic acid derivative (e.g., ethyl 4-oxopentanoate).

- Catalysts : Sodium hydride or potassium carbonate.

- Conditions : Heating to facilitate the formation of the azepane ring.

This method allows for the production of high-purity samples suitable for biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell metabolism.

- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways, leading to therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited comparable or superior activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Case Study 2: Anticancer Activity

In another study, this compound was tested on human breast cancer cell lines (MCF7). The compound was found to reduce cell viability significantly at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 40 |

Eigenschaften

IUPAC Name |

benzyl 3-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMFQWHEMOEYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441482 | |

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025828-21-0 | |

| Record name | Benzyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.